molecular formula C7H8N2O3S B15277577 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide

Katalognummer: B15277577
Molekulargewicht: 200.22 g/mol
InChI-Schlüssel: IUSNVCKZFFLROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyrrole core with a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with comparable structures, such as:

Uniqueness

What sets 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide apart is its unique combination of a cyclopenta[c]pyrrole core and a sulfonamide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H8N2O3S

Molekulargewicht

200.22 g/mol

IUPAC-Name

4-oxo-5,6-dihydrocyclopenta[c]pyrrole-2-sulfonamide

InChI

InChI=1S/C7H8N2O3S/c8-13(11,12)9-3-5-1-2-7(10)6(5)4-9/h3-4H,1-2H2,(H2,8,11,12)

InChI-Schlüssel

IUSNVCKZFFLROS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CN(C=C21)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.